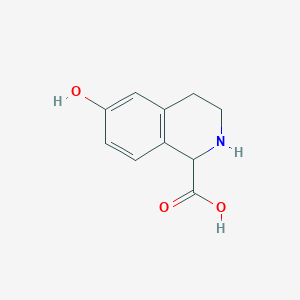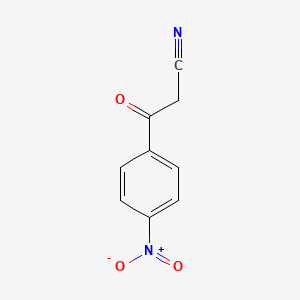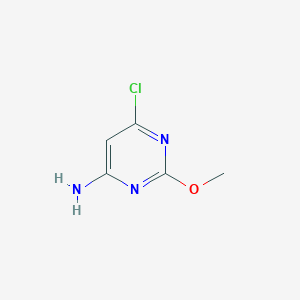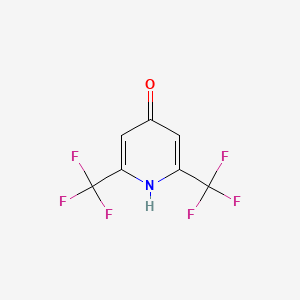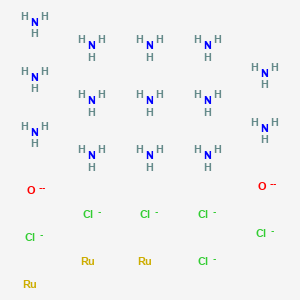
Azane;oxygen(2-);ruthenium;hexachloride
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azane;oxygen(2-);ruthenium;hexachloride can be synthesized through the reaction of ruthenium trichloride with ammonia in the presence of oxygen. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of ammonia and oxygen under controlled conditions. The resulting solution is then evaporated to obtain the red crystalline compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to mix ruthenium trichloride, ammonia, and oxygen under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes .
Análisis De Reacciones Químicas
Types of Reactions
Azane;oxygen(2-);ruthenium;hexachloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation state ruthenium compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of various ruthenium complexes with different ligands .
Aplicaciones Científicas De Investigación
Azane;oxygen(2-);ruthenium;hexachloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: It is used in biological studies to stain and visualize cellular structures, particularly in microscopy.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Azane;oxygen(2-);ruthenium;hexachloride involves its interaction with various molecular targets and pathways. In biological systems, it binds to specific cellular structures, allowing for visualization under a microscope. In chemical reactions, it acts as a catalyst by facilitating the formation and breaking of chemical bonds, thereby speeding up the reaction process .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Azane;oxygen(2-);ruthenium;hexachloride include:
- Ruthenium(III) chloride oxide
- Ruthenium(IV) oxide
- Ruthenium(II) chloride
Uniqueness
This compound is unique due to its specific combination of ruthenium, ammonia, and oxygen, which gives it distinct chemical properties and applications. Its ability to act as a catalyst, stain cellular structures, and participate in various chemical reactions makes it a valuable compound in scientific research .
Propiedades
IUPAC Name |
azane;oxygen(2-);ruthenium;hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRAVWBLPHFPGM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru].[Ru].[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H42N14O2Ru3-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25125-46-6 | |
| Record name | Tetradecaammine dioxotriruthenium hexachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025125466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



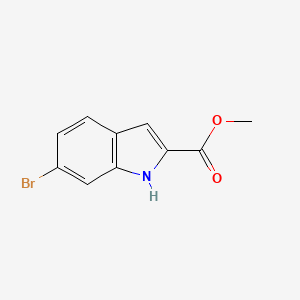
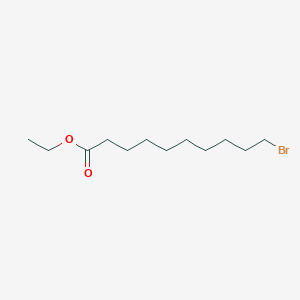
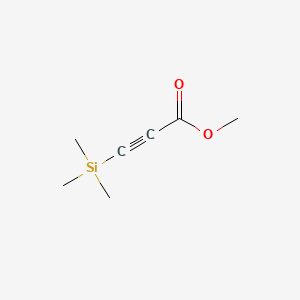
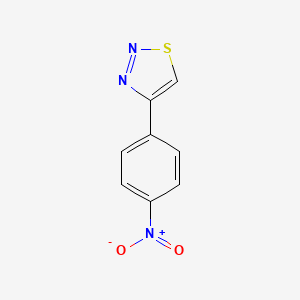
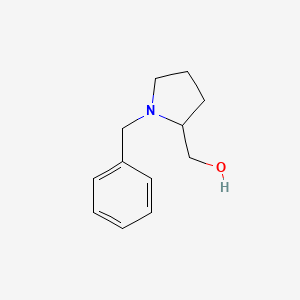
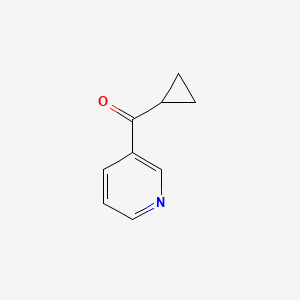
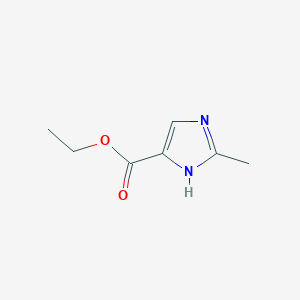
![4-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1580422.png)

